molecular formula C14H15NO3 B13806101 2-Amino-6-tert-butyl-3-formylchromone CAS No. 68301-87-1

2-Amino-6-tert-butyl-3-formylchromone

Cat. No.: B13806101
CAS No.: 68301-87-1
M. Wt: 245.27 g/mol
InChI Key: RTJXYKXORXPRQW-UHFFFAOYSA-N
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Description

Overview of the Chromone (B188151) Scaffold in Organic and Medicinal Chemistry Research

The chromone, or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound that forms the core of numerous naturally occurring and synthetic molecules. univen.ac.zachemicalbook.com This privileged structure is a key component of a major class of natural products known as flavonoids and is noted for its broad spectrum of pharmacological activities. ijrpc.combeilstein-journals.org The inherent chemical stability and the ability of the chromone ring to interact with various biological targets have cemented its importance in medicinal chemistry. univen.ac.zabeilstein-journals.org

Researchers have successfully developed chromone-based compounds with a wide array of biological effects, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and antitumor activities. nih.govnih.gov The planarity of the chromone system and its potential for hydrogen bonding and π-π stacking interactions allow for effective binding to enzymes and receptors, making it a fertile ground for the design of novel therapeutic agents. nih.gov

Table 1: Selected Biological Activities of Chromone Derivatives

Biological ActivityChromone Sub-class ExampleReference
Anti-inflammatoryFlavonoids nih.gov
Antitumor3-Formylchromones nih.govresearchgate.net
AntimicrobialChromanones ijrpc.com
AntiviralStyrylchromones nih.gov
NeuroprotectiveSubstituted Chromones ijrpc.combeilstein-journals.org

This table is for illustrative purposes and represents a selection of the broad activities of the chromone class.

Rationale for Research on Substituted Chromones

The decoration of the basic chromone scaffold with various functional groups is a key strategy in modern drug discovery to modulate its physicochemical properties and biological activity. gu.sersc.org The introduction of substituents allows for the fine-tuning of parameters such as solubility, lipophilicity, and electronic distribution, which in turn can enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

The process of C-H bond functionalization and the strategic placement of substituents at different positions of the chromone ring (the benzo portion or the pyrone ring) provide rapid access to diverse chemical libraries. gu.se This diversity is crucial for establishing structure-activity relationships (SAR), where the effect of each substituent on a specific biological target is systematically evaluated. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity and interaction of the chromone core with biological macromolecules. nih.gov

Contextualization of 2-Amino-6-tert-butyl-3-formylchromone within Contemporary Chromone Research

Within the vast landscape of chromone research, This compound emerges as a compound of significant interest due to its unique combination of functional groups. While extensive research dedicated solely to this specific molecule is not widely present in the public domain, its structural components place it firmly within several important areas of contemporary chemical investigation.

The key features of this molecule are:

The 2-amino group: This group is known to be a valuable synthetic handle and can participate in a variety of chemical transformations, such as the formation of Schiff bases or the construction of fused heterocyclic systems.

The 3-formyl group: The aldehyde functionality at the C-3 position is a versatile precursor for a multitude of reactions. It readily undergoes condensation reactions, such as the Knoevenagel and Wittig reactions, allowing for the extension of the chromone core and the synthesis of more complex derivatives like styrylchromones. The 3-formyl group also plays a role in the biological activity of certain chromones, with some derivatives showing potent cytotoxicity against tumor cells. nih.govresearchgate.net

The 6-tert-butyl group: The bulky tert-butyl group on the benzo portion of the chromone can significantly influence the molecule's lipophilicity and steric profile. This can impact how the molecule fits into a biological target's binding site and its ability to cross cell membranes. The synthesis of chromones with substituents at the 6-position is a common strategy to explore SAR. univen.ac.za

The synthesis of 3-formylchromones is often achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxyacetophenones. In the case of this compound, a plausible synthetic precursor would be 2-hydroxy-4-tert-butylacetophenone.

The combination of these functional groups makes this compound a highly versatile building block. It is a prime candidate for use in combinatorial chemistry and the development of new heterocyclic systems. The reactivity of the amino and formyl groups allows for the construction of annulated chromones, where additional rings are fused to the chromone core, leading to novel chemical entities with potentially unique biological activities. While specific data on this compound is scarce, its structure represents a confluence of well-established principles in chromone chemistry aimed at generating molecular diversity for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68301-87-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(17)10(7-16)13(15)18-11/h4-7H,15H2,1-3H3

InChI Key

RTJXYKXORXPRQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Amino 6 Tert Butyl 3 Formylchromone

Nucleophilic Reactions at the Formyl Group (C-3)

The aldehyde functionality at the C-3 position is a key electrophilic center in the 2-Amino-6-tert-butyl-3-formylchromone molecule. nih.gov This makes it highly susceptible to reactions with various nucleophiles, paving the way for numerous derivatization strategies. These reactions are fundamental in expanding the chemical space of chromone-based compounds.

Condensation reactions involving the C-3 formyl group are among the most explored derivatization pathways for 3-formylchromones. The reaction with nitrogen-based nucleophiles, such as primary amines and hydrazines, proceeds readily to yield stable C=N double-bonded products. nih.gov

The reaction of 3-formylchromone derivatives with primary amines leads to the formation of Schiff bases, also known as imines. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. mdpi.comasianjpr.com This reaction is a cornerstone in the synthesis of new chromone (B188151) derivatives, often catalyzed by acid. The resulting Schiff bases are valuable intermediates in organic synthesis and can form stable complexes with various metal ions. nih.gov

Table 1: Examples of Primary Amines for Schiff Base Formation

Reactant ClassSpecific ExampleResulting Functional Group
Aliphatic Aminestert-ButylamineN-tert-butyl-imine
Aromatic AminesAnilineN-phenyl-imine
Functionalized Amines2-AminophenolN-(2-hydroxyphenyl)-imine
Amino AcidsGlycineN-carboxymethyl-imine

Similarly to primary amines, hydrazines and their derivatives react with the formyl group of the chromone scaffold to produce hydrazones. mdpi.com This reaction is a straightforward and efficient method for introducing a hydrazone moiety onto the chromone ring system. nih.gov The condensation typically occurs by refluxing the 3-formylchromone with the appropriate hydrazine (B178648) in a solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com These hydrazone derivatives are noted for their potential as chelating agents for metal ions. mdpi.com

Table 2: Representative Hydrazine Reactants for Hydrazone Synthesis

ReactantProduct Type
Hydrazine HydrateHydrazone
PhenylhydrazinePhenylhydrazone
Isonicotinic Acid HydrazideAcylhydrazone
BenzoylhydrazineAcylhydrazone

The formyl group at the C-3 position readily participates in condensation reactions with compounds containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). nih.govresearchgate.net These reactions, most notably the Knoevenagel condensation, are fundamental for C-C bond formation and the synthesis of vinylchromone derivatives. thieme-connect.com

The Knoevenagel condensation involves the reaction of the 3-formylchromone with an active methylene compound, typically in the presence of a weak base like pyridine (B92270) or piperidine. nih.govthieme-connect.com This reaction leads to the formation of a new carbon-carbon double bond, yielding a substituted vinyl group at the C-3 position of the chromone ring. researchgate.netthieme-connect.com This strategy has been widely used to synthesize a variety of chromone derivatives with extended conjugation. nih.gov

Table 3: Examples of Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundElectron-Withdrawing GroupsProduct Substructure
Diethyl malonate-COOEt, -COOEt(E)-ethyl 2-carboxyethyl-3-(chromon-3-yl)acrylate
Malononitrile-CN, -CN(E)-2-(chromon-3-yl)methylene)malononitrile
Cyanoacetic acid-CN, -COOH(E)-3-(chromon-3-yl)acrylonitrile
Acetylacetone-COCH3, -COCH33-((chromon-3-yl)methylene)pentane-2,4-dione

Barbituric acid and its derivatives are a specific class of active methylene compounds that can undergo Knoevenagel condensation with 3-formylchromones. nih.govresearchgate.netnih.gov The reaction proceeds between the formyl group of the chromone and the acidic C-5 methylene group of the barbituric acid ring. This condensation is a valuable method for synthesizing hybrid molecules that incorporate both the chromone and pyrimidinetrione scaffolds. scispace.com Such reactions can also serve as the initial step in multicomponent reactions to build more complex heterocyclic systems. scispace.com

Table 4: Representative Barbituric Acid Derivatives for Condensation

ReactantResulting Structure Type
Barbituric acid5-((chromon-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
1,3-Dimethylbarbituric acid1,3-dimethyl-5-((chromon-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Thiobarbituric acid5-((chromon-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Formation of Acetals

The formyl group (C-3) of 3-formylchromone derivatives is readily susceptible to nucleophilic attack, providing a straightforward pathway for its protection or derivatization. One of the fundamental reactions of this aldehyde functionality is the formation of acetals. In the presence of alcohols, 3-formylchromones can be converted to the corresponding acetals, a reaction that can be catalyzed by acids or, interestingly, by amides such as formamide (B127407) and acetamide. rsc.org

The reaction proceeds by the addition of an alcohol to the formyl group. Studies on various 3-formylchromones have shown that reactions with primary and secondary alcohols can lead to different products. While many primary alcohols yield 2-alkoxy-3-enamines through a more complex pathway involving the C-2 position, the direct formation of acetals at the C-3 position is a known transformation. rsc.org The use of amides as catalysts for acetal (B89532) formation has been noted as a facile and efficient method. rsc.org

Table 1: Representative Acetal Formation from 3-Formylchromone Derivatives
ReactantAlcoholCatalystProduct StructureReference
3-FormylchromoneMethanolAmide3-(Dimethoxymethyl)-4H-chromen-4-one rsc.org
3-FormylchromoneEthanolAmide3-(Diethoxymethyl)-4H-chromen-4-one rsc.org

Reactions Involving the Amino Group (C-2)

The reactivity of the 2-amino-3-formylchromone (B160151) scaffold can be directed at either the amino or the formyl group. The formyl group readily undergoes condensation with primary amines to form the corresponding imines (Schiff bases). rsc.org For instance, reactions of 3-formylchromones with 2-aminobenzothiazoles in a solvent like 2-propanol lead to the formation of imines. rsc.org

More significantly, the C-2 amino group itself is a key site for building molecular complexity. As an enamine, the nitrogen is nucleophilic and can react with various electrophiles. A highly relevant analogue, 2-amino-3-carbamoylchromone, demonstrates this reactivity vividly. It undergoes heterocyclization reactions with reagents such as acetic anhydride (B1165640) to form chromeno[2,3-d]pyrimidine derivatives. researchgate.net Similarly, its reaction with hydrazines leads to the formation of 3-aminochromeno[4,3-c]pyrazol-4-ones, showcasing a ring transformation initiated by the C-2 amino group. researchgate.net This suggests that this compound would be an excellent precursor for analogous fused heterocyclic systems, such as chromeno[2,3-d]pyrimidines, through reactions involving its C-2 amino and C-3 formyl functionalities.

Transformations at the Pyranone Ring

The γ-pyrone ring of the chromone system is an electrophilic diene and is susceptible to nucleophilic attack, often leading to ring-opening and subsequent recyclization into new heterocyclic structures. This reactivity pattern is a cornerstone of chromone chemistry, enabling its use as a scaffold for generating a wide variety of other important chemical classes. scispace.comeurjchem.com

The nature of the nucleophile dictates the final product. For example:

Nitrogen Nucleophiles: Reaction with cyanoacetamide in pyridine can lead to the formation of 5-(2-hydroxybenzoyl)-2(1H)-pyridones. mdpi.com Aliphatic amines have been shown to induce a ring-opening reaction in related systems to form functionalized chromanones. nih.govacs.org

Carbon Nucleophiles: Active methylene compounds are common reagents for these transformations. Malononitrile, for instance, reacts with 3-formylchromone to yield pyridine derivatives. mdpi.com

Hydrazines: Reaction with hydrazine sulfate (B86663) in pyridine can afford pyrazole (B372694) derivatives. mdpi.com

This strategy provides a powerful tool for converting the chromone scaffold into diverse heterocyclic systems.

Table 2: Examples of Ring Opening and Recyclization Products from 3-Formylchromone
NucleophileReaction ConditionsResulting HeterocycleReference
CyanoacetamidePyridine, RefluxSubstituted Pyridone mdpi.com
Hydrazine SulfatePyridineSubstituted Pyrazole mdpi.com
Primary Aliphatic Amines80 °CSubstituted Chromanone nih.govacs.org
2-MethylbenzimidazoleDMSO/Boric Acid, 120 °CFused Benzimidazole Derivative mdpi.com

The inherent reactivity of the 3-formylchromone scaffold can be harnessed to initiate multi-step cascade reactions, enabling the rapid construction of complex, fused ring systems in a single operation. These reactions often involve an initial intermolecular reaction at one of the functional groups, which then triggers a series of intramolecular cyclizations and rearrangements.

A prominent example of such a strategy is the use of palladium catalysis to achieve novel annulations. For instance, a palladium-catalyzed [2 + 2 + 1] annulation has been developed using 3-iodochromones, bridged olefins, and a cyclopropenone as a carbon monoxide source. rsc.org This process involves a sequence of Heck coupling, C(sp²)-H activation, and carbonylation to build a cyclopentanone (B42830) ring fused to the chromone backbone. rsc.org This methodology demonstrates how the chromone core can serve as a template for constructing polycyclic architectures that are of significant interest in medicinal chemistry. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and extending this powerful methodology to the activation of traditionally less reactive C-O bonds is a significant area of research. rsc.orgresearchgate.net While the direct palladium-catalyzed cleavage of the pyranone ether bond in chromones is not a commonly reported transformation, palladium catalysis has been ingeniously applied to achieve profound transformations of the chromone ring that involve C-O bond cleavage and formation.

An elegant example is the palladium-catalyzed aminocarbonylation of 3-iodochromone. nih.gov In the presence of primary amines, this reaction does not yield the expected simple carboxamide. Instead, it proceeds through a complex sequence that leverages the inherent reactivity of the chromone ring. The proposed mechanism involves an initial aza-Michael addition of the amine to the C-2 position, followed by the opening of the pyrone ring. nih.gov This step generates a key vinyl iodide intermediate. A subsequent palladium-catalyzed intramolecular aryloxycarbonylation—a process involving oxidative addition to the C-I bond, CO insertion, and reductive elimination involving the phenolic oxygen—leads to the formation of chroman-2,4-diones. nih.gov This sophisticated transformation, while not a direct C-O cross-coupling of the starting material, represents a powerful palladium-mediated strategy to completely rebuild the pyranone ring system, showcasing a modern application of catalysis in chromone chemistry. nih.gov

Reactivity of the tert-Butyl Group (C-6) and its Influence on Reaction Pathways

The tert-butyl group is a bulky aliphatic substituent that exerts a notable influence on the chemical behavior of the chromone core through a combination of steric and electronic effects.

Steric Effects:

Steric hindrance is a primary consequence of the tert-butyl group's large spatial volume. wikipedia.orgyoutube.com This bulkiness can impede the approach of reagents to nearby reaction sites, thereby controlling selectivity and, in some cases, slowing down or preventing reactions altogether. organic-chemistry.orglibretexts.org In the context of this compound, the steric hindrance from the C-6 substituent can influence reactions involving the benzopyrone ring. For electrophilic aromatic substitution reactions on the benzene (B151609) portion of the chromone, the bulky tert-butyl group can sterically hinder the approach of electrophiles to the adjacent C-5 and C-7 positions. stackexchange.com This effect typically leads to a higher proportion of substitution at the less hindered C-7 position over the C-5 position.

Electronic Effects:

Alkyl groups attached to aromatic rings are traditionally considered to be electron-donating, which activates the ring towards electrophilic substitution. libretexts.orglibretexts.org The tert-butyl group can donate electron density to the aromatic ring through two main mechanisms: the inductive effect and hyperconjugation.

Inductive Effect: As an alkyl group, the tert-butyl substituent is generally considered to be weakly electron-donating through the sigma bond network (a +I effect), which slightly increases the electron density of the aromatic ring. libretexts.org However, some computational studies suggest that alkyl groups may actually be weakly electron-withdrawing via induction when compared to hydrogen, with their apparent donating effects being primarily due to hyperconjugation and polarizability. rsc.org

Hyperconjugation: This effect involves the delocalization of electrons from the C-H sigma bonds of the methyl groups within the tert-butyl substituent into the π-system of the aromatic ring. adichemistry.comresearchgate.net This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. For the C-6 tert-butyl group, this would enhance electron density at the C-5 and C-7 positions, making them more susceptible to electrophilic attack. The combination of steric hindrance and electronic activation often results in a strong preference for substitution at the para position (C-7 is ortho and C-5 is ortho to the C-6 substituent, but within the fused ring system, these positions are adjacent). stackexchange.com

The interplay of these effects dictates the regioselectivity of reactions on the benzene ring. While the electronic effects activate the C-5 and C-7 positions, the steric bulk directs incoming reagents preferentially to the less hindered C-7 site.

Table 1: Summary of Steric and Electronic Effects of the C-6 tert-Butyl Group.

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EffectDescriptionInfluence on Reaction Pathways
Steric Hindrance The large size of the tert-butyl group physically blocks access to adjacent positions on the chromone ring. wikipedia.org- Hinders attack at the C-5 position.
  • Can influence the conformation of intermediates.
  • May slow reaction rates compared to less substituted chromones.
  • Inductive Effect (+I) Weak donation of electron density through the sigma bond framework to the aromatic ring. libretexts.org- Slightly increases the electron density of the benzene ring, contributing to its activation.
    Hyperconjugation Donation of electron density from C-H σ-bonds of the tert-butyl group into the aromatic π-system. adichemistry.comresearchgate.net- Activates the aromatic ring towards electrophilic substitution, particularly at the C-5 and C-7 positions.

    The tert-butyl group is generally considered to be chemically inert due to the strength and non-polarity of its C-H and C-C single bonds. torvergata.it The primary C-H bonds in a tert-butyl group have a high bond dissociation energy (approximately 100 kcal/mol), making them resistant to many standard chemical transformations. nih.gov Consequently, direct derivatization of the tert-butyl group on an aromatic scaffold like this compound is challenging and not commonly reported in the literature under standard synthetic conditions.

    However, recent advancements in the field of C-H bond functionalization have provided powerful new methods for the selective oxidation of traditionally unreactive C-H bonds, including those in tert-butyl groups. nih.govwiley.com These modern catalytic approaches represent a potential, albeit currently underexplored, strategy for the derivatization of the tert-butyl moiety in this specific chromone.

    One of the most promising strategies involves the use of highly electrophilic metal catalysts, such as manganese or rhodium complexes, to activate strong oxidizing agents like hydrogen peroxide. torvergata.itnih.gov These systems can generate powerful metal-oxo species capable of abstracting a hydrogen atom from a primary C-H bond of the tert-butyl group, leading to its hydroxylation. nih.gov This transformation converts the inert alkyl group into a primary alcohol (a hydroxymethyl group), which can then serve as a handle for further synthetic modifications.

    Research has demonstrated the successful non-directed hydroxylation of tert-butyl groups on various complex molecules. torvergata.itnih.gov This is achieved by leveraging a combination of steric, electronic, and solvent effects to achieve site-selectivity. nih.gov While this specific reaction has not been documented for this compound, the principles suggest its feasibility. Such a transformation would provide a novel pathway to new derivatives with altered physical, chemical, and biological properties.

    Table 2: Representative Catalytic System for Potential Derivatization of the tert-Butyl Group.

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    Catalyst System ComponentReagent/ConditionFunctionReference
    Catalyst Highly electrophilic manganese complex, e.g., [Mn(CF3bpeb)(OTf)2]Activates the oxidant to generate a powerful manganese-oxo species for H-atom abstraction. nih.gov
    Oxidant Hydrogen Peroxide (H2O2)The terminal oxidant that provides the oxygen atom for hydroxylation. nih.gov
    Solvent Nonafluoro-tert-butyl alcohol (NFTBA)A strong hydrogen bond donor solvent that facilitates the catalytic cycle. nih.gov
    Potential Product 2-Amino-6-(2-hydroxy-2-methylpropyl)-3-formylchromoneThe resulting primary alcohol from the hydroxylation of one of the methyl groups. torvergata.itnih.gov

    Spectroscopic and Structural Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

    Proton Nuclear Magnetic Resonance (¹H NMR)

    In the ¹H NMR spectrum of 2-Amino-6-tert-butyl-3-formylchromone, distinct signals corresponding to each type of proton are expected. The tert-butyl group at the C-6 position would exhibit a characteristic sharp singlet peak, typically integrating to nine protons. The protons of the amino group at the C-2 position would likely appear as a broad singlet. The aldehydic proton of the formyl group at C-3 is expected to resonate at a significantly downfield chemical shift. The aromatic protons on the chromone (B188151) ring system will present as a set of multiplets, with their specific splitting patterns and chemical shifts influenced by the substitution pattern.

    Predicted ¹H NMR Data

    Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
    Aromatic-H7.0 - 8.0Multiplet3H
    Aldehyde-H~9.8Singlet1H
    Amino-H₂BroadSinglet2H
    tert-Butyl-H~1.3Singlet9H

    Note: Predicted values are based on analogous compounds and may vary in experimental conditions.

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

    The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the chromone ring and the aldehyde carbon are expected to appear at the most downfield positions. The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic chemical shifts in the aliphatic region. The remaining aromatic and olefinic carbons will resonate in the intermediate region of the spectrum.

    Predicted ¹³C NMR Data

    Carbon Type Predicted Chemical Shift (δ, ppm)
    Carbonyl (C=O)~175
    Aldehyde (CHO)~190
    Aromatic/Olefinic C110 - 160
    C-NH₂~150
    C-tert-butyl (quaternary)~35
    C-tert-butyl (methyls)~31

    Note: Predicted values are based on analogous compounds and may vary in experimental conditions.

    Advanced NMR Techniques for Stereochemical Assignment

    While this compound does not possess any chiral centers, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial in confirming the connectivity between the tert-butyl group and the aromatic ring, as well as the positions of the amino and formyl groups on the chromone scaffold.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₅NO₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments such as the tert-butyl group or the formyl group.

    Predicted Mass Spectrometry Data

    Ion Predicted m/z Description
    [M]⁺245.1052Molecular Ion
    [M-CH₃]⁺230.0816Loss of a methyl group
    [M-C₄H₉]⁺188.0399Loss of the tert-butyl group
    [M-CHO]⁺216.1127Loss of the formyl group

    Note: Predicted m/z values are for the monoisotopic mass.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the amino (N-H), carbonyl (C=O), and aldehyde (C-H) groups.

    Predicted IR Spectroscopy Data

    Functional Group Predicted Absorption Frequency (cm⁻¹)
    N-H stretching (amino)3300 - 3500
    C-H stretching (aromatic)3000 - 3100
    C-H stretching (aldehyde)2700 - 2800
    C=O stretching (ketone)~1650
    C=O stretching (aldehyde)~1700
    C=C stretching (aromatic)1450 - 1600

    Note: Predicted values are based on analogous compounds and may vary in experimental conditions.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromone ring system, being a conjugated system, is expected to exhibit strong absorption in the UV-Vis region. The presence of the amino and formyl groups, which act as auxochromic and chromophoric groups respectively, will influence the wavelength of maximum absorption (λmax). The spectrum is anticipated to show multiple absorption bands corresponding to π → π* and n → π* transitions.

    Predicted UV-Vis Spectroscopy Data

    Transition Type Predicted λmax (nm)
    π → π~320
    n → π~280 (shoulder)

    Note: Predicted values are based on analogous compounds and may vary depending on the solvent used.

    X-ray Diffraction (XRD) for Single Crystal Structure Determination

    The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected on a detector. By analyzing the positions and intensities of the diffraction spots, the crystallographic data can be determined.

    Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a crystallographic data table. A hypothetical representation of such a table is provided below to illustrate the parameters that would be determined.

    ParameterHypothetical Value for this compound
    Empirical formulaC14H15NO3
    Formula weight245.27
    Crystal systemOrthorhombic
    Space groupP212121
    a (Å)8.5
    b (Å)12.1
    c (Å)14.3
    α (°)90
    β (°)90
    γ (°)90
    Volume (ų)1470.2
    Z4
    Calculated density (g/cm³)1.108
    Absorption coefficient (mm⁻¹)0.076
    F(000)520
    Crystal size (mm³)0.30 x 0.20 x 0.15
    Theta range for data collection (°)2.5 to 28.0
    Reflections collected12500
    Independent reflections3400 [R(int) = 0.045]
    Goodness-of-fit on F²1.05
    Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.130
    R indices (all data)R1 = 0.065, wR2 = 0.145

    Note: The data presented in this table is hypothetical and serves as an example of the information that would be obtained from a single-crystal XRD analysis.

    Elemental Analysis for Empirical Formula Confirmation

    Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to verify its accuracy.

    For this compound, a small, precisely weighed sample of the purified compound would be combusted in a controlled environment. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.

    The theoretical elemental composition of this compound (C14H15NO3) is:

    Carbon (C): 68.55%

    Hydrogen (H): 6.16%

    Nitrogen (N): 5.71%

    Oxygen (O): 19.57%

    The results of an elemental analysis are typically presented in a table comparing the calculated and experimentally found values. An example of how this data would be reported is shown below.

    ElementTheoretical %Experimental %
    Carbon68.55(Not determined)
    Hydrogen6.16(Not determined)
    Nitrogen5.71(Not determined)

    Note: As no experimental data has been published, the "Experimental %" column remains undetermined. The close agreement between the theoretical and experimental values would serve to confirm the empirical formula of the compound.

    Computational and Theoretical Investigations of 2 Amino 6 Tert Butyl 3 Formylchromone

    Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the molecular geometry and electronic properties of chromone (B188151) derivatives. For analogs such as 2-amino-6-bromo-3-formylchromone (B1202444) and various 6-substituted 3-formylchromones, DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31++G(d,p) are commonly employed to optimize the molecular structure and predict vibrational frequencies. nih.gov

    These calculations reveal that the chromone core generally adopts a planar structure. The electronic properties are significantly influenced by the substituents. The presence of an electron-donating amino group at the C-2 position and a bulky electron-donating tert-butyl group at the C-6 position would be expected to modulate the electron density across the chromone skeleton.

    Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand intramolecular charge transfer and the delocalization of electron density within the molecule. nih.gov

    Table 1: Calculated Electronic Properties of Representative 6-Substituted 3-Formylchromone Derivatives Note: These values are for representative analogs and illustrate the typical range for this class of compounds.

    Descriptor Definition Typical Calculated Value (eV)
    EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
    ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -3.0
    Energy Gap (ΔE) ELUMO - EHOMO 3.5 to 4.5
    Ionization Potential (IP) -EHOMO 6.0 to 7.0
    Electron Affinity (EA) -ELUMO 2.0 to 3.0
    Electronegativity (χ) (IP + EA) / 2 4.0 to 5.0

    | Chemical Hardness (η) | (IP - EA) / 2 | 1.75 to 2.25 |

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. For the 3-formylchromone class, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes.

    Studies on various 6-substituted 3-formylchromone derivatives have shown strong binding affinities for several proteins implicated in diseases like diabetes and cancer. nih.gov These targets include insulin-degrading enzyme (IDE), cyclooxygenase (COX), and various kinases. nih.gov The docking analyses typically reveal that the chromone scaffold interacts with key amino acid residues in the protein's active site through hydrogen bonds (often involving the carbonyl and formyl oxygens) and hydrophobic interactions. For 2-Amino-6-tert-butyl-3-formylchromone, the amino group could serve as an additional hydrogen bond donor, while the tert-butyl group would likely engage in significant hydrophobic or van der Waals interactions.

    Table 2: Representative Molecular Docking Results for 6-Substituted 3-Formylchromone Analogs

    Compound Analog Protein Target PDB ID Binding Energy (kcal/mol) Interacting Residues (Example)
    6-isopropyl-3-formylchromone Insulin Degrading Enzyme (IDE) 2G54 -8.5 His108, Ala111, Gln112
    6-methyl-3-formylchromone Lung Cancer Target 2ITO -7.2 Leu298, Val301, Ala352

    These studies suggest that this compound could be a promising ligand for various biological targets, warranting experimental validation.

    Molecular Dynamics Simulations for Conformational Analysis

    Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing a dynamic view of the conformational changes and interactions within a biological system.

    For complexes of 6-substituted 3-formylchromones with their protein targets, MD simulations have been used to confirm the stability of the docked pose. nih.gov Simulations are typically run for periods ranging from nanoseconds to microseconds. The stability of the complex is evaluated by analyzing trajectories for parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A low and stable RMSD value (e.g., between 0.2 and 0.5 nm) over the simulation period indicates that the ligand remains securely bound within the active site and that the complex is stable. nih.gov

    Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

    Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. Computational approaches are vital for building these models for series of compounds like 3-formylchromone derivatives.

    By calculating various chemical descriptors (parameters) for a set of related compounds, researchers can build mathematical models that predict the activity of new, untested molecules. For 3-formylchromones, studies have shown correlations between cytotoxicity and descriptors such as the energy of the LUMO (ELUMO), electron affinity, and absolute electron negativity. nih.gov These models suggest that the electronic properties of the chromone derivatives are key determinants of their biological effects. Such QSAR models can be used to computationally screen virtual libraries of compounds and prioritize the synthesis of derivatives, like this compound, that are predicted to have enhanced activity.

    Reaction Mechanism Studies through Computational Chemistry

    Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. DFT calculations can be used to map the entire reaction pathway, identifying intermediates, transition states, and calculating the activation energies associated with each step.

    While specific mechanism studies for the synthesis of this compound are not detailed in the literature, related studies on other chromones demonstrate the utility of this approach. For instance, the Vilsmeier-Haack reaction, a common method for synthesizing 3-formylchromones, has been studied computationally. sciforum.netuchile.cl These studies help chemists understand the reaction's feasibility, predict potential byproducts, and optimize reaction conditions such as temperature and catalysts, thereby facilitating a more efficient and targeted synthesis of new derivatives.

    Applications of 2 Amino 6 Tert Butyl 3 Formylchromone and Its Derivatives in Chemical Biology and Materials Science

    Development of Chemical Probes and Tools

    The inherent properties of the chromone (B188151) scaffold are leveraged in the creation of specialized tools for biological research.

    Derivatives of 2-amino-3-formylchromone (B160151) are utilized in the development of fluorescent probes for biological imaging. chemimpex.comchemimpex.com These molecules can be tailored to visualize cellular processes with high specificity and sensitivity, opening avenues for applications in bioimaging and sensor technology. chemimpex.com The chromone core acts as a fluorophore, and modifications at the amino and formyl groups, as well as on the benzene (B151609) ring, allow for the tuning of its photophysical properties for specific imaging applications.

    Scaffold Design for Bioactive Molecules

    The chromone nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. This makes 2-amino-6-tert-butyl-3-formylchromone an excellent starting point for the design of new bioactive molecules. The compound serves as a versatile building block for the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

    The presence of the amino group at the 2-position and the formyl group at the 3-position creates a reactive enamine-aldehyde system. This system is highly suitable for heterocyclic annulation reactions, allowing for the construction of fused ring systems such as chromeno[2,3-b]pyridines, which are found in various biologically active compounds. Researchers have used this scaffold as a precursor in the synthesis of novel anti-cancer and anti-inflammatory agents. chemimpex.com The strategic placement of the functional groups facilitates easy derivatization, enabling the creation of a wide range of molecules for screening and development. chemimpex.com

    Enzyme Inhibition and Receptor Binding Studies (Mechanistic Focus)

    Derivatives of 3-formylchromone have been the subject of significant research into their ability to interact with and inhibit enzymes, a key strategy in drug discovery. The substituent at the 6-position plays a critical role in modulating this activity.

    In silico molecular docking studies have investigated the binding affinity of 6-substituted 3-formyl chromone derivatives against various protein targets. nih.gov One study revealed that these compounds show a strong binding affinity for several proteins, including insulin-degrading enzyme (IDE), which is a therapeutic target for Type 2 Diabetes. nih.gov Notably, 6-isopropyl-3-formyl chromone, an analog of the tert-butyl variant, displayed a higher binding affinity for IDE than the reference standard, dapagliflozin. nih.gov

    Compound/StandardTarget ProteinBinding Energy (kcal/mol)
    6-isopropyl-3-formyl chromoneIDE-8.5
    Myricetin (Reference)IDE-8.4
    Vitexin (Reference)IDE-8.3
    Dapagliflozin (Reference)IDE-7.9

    This table presents the results of a molecular docking study on 6-substituted 3-formyl chromone derivatives, highlighting their binding affinity with Insulin-Degrading Enzyme (IDE). Data sourced from in silico research. nih.gov

    Furthermore, other studies have shown that 3-formylchromone derivatives with two halogen groups at the C-6 and C-8 positions exhibit potent inhibitory activity against urease. researchgate.net This indicates that the core scaffold can be adapted to target a variety of enzymes through specific substitution patterns.

    Modulation of Cellular Pathways (Mechanistic Focus)

    Beyond direct enzyme inhibition, this compound derivatives have the potential to modulate complex cellular pathways. Computational predictions (PASS) have suggested that 3-formyl chromone derivatives could act as potent inhibitors of HIF1A (Hypoxia-inducible factor 1-alpha) expression. nih.gov The HIF-1 pathway is crucial in the cellular response to low oxygen and is often dysregulated in cancer, making its inhibitors valuable as potential anti-cancer agents.

    Additionally, various 6-substituted 3-formylchromones have demonstrated tumor cell-specific cytotoxicity. researchgate.net Studies comparing their effects on human tumor cell lines versus normal human cells found that derivatives with substituents like fluoro and chloro groups at the 6-position were among the most cytotoxic to tumor cells. researchgate.net This selective cytotoxicity suggests the compounds modulate pathways essential for cancer cell survival.

    Contributions to Diverse Chemical Libraries

    The reactivity of the 2-amino and 3-formyl groups makes this chromone scaffold a valuable precursor for generating diverse chemical libraries. It is a versatile building block that facilitates the synthesis of complex organic molecules through various chemical reactions like condensation and cyclization. chemimpex.com The formyl group, in particular, is a key functional group for constructing diverse and complex heterocyclic architectures, such as fused pyrimidine (B1678525) and quinoline (B57606) systems. By reacting 2-amino-3-formylchromone with different nucleophiles or building blocks, chemists can rapidly generate a large number of structurally distinct compounds for high-throughput screening in drug discovery and other fields.

    Potential in Advanced Materials Development (e.g., UV Filters)

    The chromone backbone of this compound provides specific chromophoric properties that are desirable in materials science. Related compounds, such as 2-amino-6-chloro-3-formylchromone, are applied in the creation of advanced materials, including specialized polymers and coatings. chemimpex.com The ability of the chromone structure to absorb light suggests a potential application for its derivatives as UV filters. By incorporating this scaffold into polymer structures, it may be possible to develop materials with enhanced performance and protection against UV radiation.

    Future Research Directions and Perspectives on 2 Amino 6 Tert Butyl 3 Formylchromone

    Exploration of Novel Synthetic Pathways

    The currently established methods for synthesizing 3-formylchromones, such as the Vilsmeier-Haack reaction of o-hydroxyacetophenones, provide a foundational approach. uchile.cl However, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Amino-6-tert-butyl-3-formylchromone and its derivatives.

    Key areas for exploration include:

    Greener Synthetic Methodologies: Investigation into microwave-assisted or flow chemistry-based syntheses could significantly reduce reaction times and improve yields. The use of environmentally benign solvents and catalysts would also be a critical aspect of this research.

    Combinatorial Synthesis: Developing a robust synthetic platform for the rapid generation of a library of analogues with diverse substituents at the amino and tert-butyl positions would be highly valuable. This could facilitate a more comprehensive exploration of the chemical space around this scaffold.

    Asymmetric Synthesis: For applications where stereochemistry is crucial, the development of enantioselective synthetic methods will be paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reaction steps.

    Potential Synthetic Approach Key Advantages Relevant Precedent
    Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Knoevenagel condensation of chromone-3-carboxaldehyde (B97568) with phenylacetic acids under microwave irradiation. nih.gov
    Flow ChemistryImproved safety, scalability, and reproducibility.Continuous flow synthesis of various heterocyclic compounds.
    Catalytic C-H ActivationDirect functionalization of the chromone (B188151) core, reducing the need for pre-functionalized starting materials.Transition-metal-catalyzed C-H functionalization of aromatic rings.

    Investigation of Undiscovered Reactivity Profiles

    The reactivity of 3-formylchromones is largely dictated by the electrophilic nature of the C2, C4, and formyl carbons. mdpi.com The presence of the amino group at the C2 position and the bulky tert-butyl group at the C6 position in the target molecule likely modulates this reactivity in unique ways.

    Future investigations should aim to:

    Map the Reactivity with Diverse Nucleophiles: A systematic study of the reactions of this compound with a broad range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles would expand its synthetic utility. nih.gov

    Explore Cycloaddition Reactions: Investigating the potential of the chromone core to participate in various cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems with interesting biological properties.

    Uncover Novel Rearrangements: The unique electronic and steric environment of the molecule may predispose it to undergo novel chemical rearrangements under specific reaction conditions, leading to unexpected and potentially valuable molecular architectures.

    Advanced Mechanistic Studies of Molecular Interactions

    A deep understanding of how this compound interacts with biological targets at a molecular level is crucial for rational drug design. Advanced computational and experimental techniques can provide invaluable insights into these interactions.

    Key research avenues include:

    Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to study the molecule's electronic structure, conformational preferences, and binding modes with putative protein targets. nih.gov

    Biophysical Techniques: Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can be used to elucidate the precise binding interactions and kinetics with target biomolecules.

    Probe Development: The synthesis of tagged or labeled derivatives of this compound would enable pull-down assays and imaging studies to identify its cellular binding partners and elucidate its mechanism of action.

    Development of Structure-Activity Relationship Hypotheses

    Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogues are essential for developing robust Structure-Activity Relationships (SAR).

    A comprehensive SAR study would involve:

    Systematic Analog Synthesis: A library of derivatives should be synthesized by modifying the substituents at the C2-amino, C3-formyl, and C6-tert-butyl positions, as well as by introducing further substitutions on the benzo-fused ring.

    High-Throughput Screening: The synthesized library should be screened against a diverse panel of biological targets to identify promising lead compounds for various therapeutic areas.

    Quantitative SAR (QSAR) Modeling: The biological activity data, in conjunction with calculated physicochemical properties, can be used to develop QSAR models that can predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts. The hydrophobicity of chromones is a key determinant of their activity. researchgate.net

    Position of Modification Potential Impact on Activity Example from Related Compounds
    C2-Amino GroupModulation of hydrogen bonding interactions and overall polarity.The amino group enhances reactivity in various chemical reactions. chemimpex.com
    C3-Formyl GroupKey interaction point with nucleophilic residues in target proteins; can be converted to other functional groups.The formyl group is a versatile handle for synthesizing a variety of heterocyclic systems. mdpi.com
    C6-tert-Butyl GroupInfluences lipophilicity, steric interactions, and metabolic stability.The presence of bulky groups can enhance binding affinity and selectivity.
    Benzo-fused RingIntroduction of electron-donating or -withdrawing groups can modulate electronic properties and biological activity.Halogen substitution at C6 and C8 positions has been shown to increase cytotoxic activity in other 3-formylchromones. researchgate.net

    Integration into New Chemical Biology Paradigms

    The unique chemical features of this compound make it an attractive candidate for integration into cutting-edge chemical biology approaches.

    Future research in this area could focus on:

    Development of Chemical Probes: The molecule could serve as a scaffold for the development of fluorescent probes for cellular imaging or as affinity-based probes for target identification and validation. chemimpex.com

    Fragment-Based Drug Discovery (FBDD): The chromone core could be utilized as a starting fragment in FBDD campaigns to identify novel inhibitors for challenging drug targets.

    Covalent Inhibitor Design: The reactive formyl group could be exploited for the rational design of covalent inhibitors that form a stable bond with a specific nucleophilic residue in a target protein, potentially leading to increased potency and duration of action.

    By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic and scientific potential of this compound, paving the way for the development of novel drugs and chemical biology tools.

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are effective for preparing 2-Amino-6-tert-butyl-3-formylchromone?

    • Methodological Answer : A three-component reaction involving chromone derivatives, amines, and phosphine oxides is a validated approach. For example, 3-formylchromones (like 6-methyl analogs) react with primary amines and secondary phosphine oxides in acetonitrile at 25°C for 1–4 hours to yield amino-phosphorylated derivatives . For the tert-butyl variant, substituent compatibility must be verified, and reaction conditions (e.g., solvent polarity, stoichiometry) may require optimization to accommodate steric effects of the bulky tert-butyl group.

    Q. How can spectroscopic techniques confirm the structure of this compound and its derivatives?

    • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 31P^{31}\text{P} NMR (for phosphorylated derivatives) to assign functional groups and substituent positions. X-ray crystallography (via CCDC databases) provides definitive stereochemical confirmation, as demonstrated in studies of similar chromone derivatives . Mass spectrometry (HRMS) should corroborate molecular weights.

    Advanced Research Questions

    Q. How can conflicting data in reaction mechanisms involving this compound be resolved?

    • Methodological Answer : Mechanistic ambiguities (e.g., nucleophilic vs. electrophilic pathways) can be addressed via in-situ NMR monitoring . For instance, 31P^{31}\text{P} NMR tracks phosphorus-containing intermediates in real time, revealing transient species like phosphoryl adducts . Computational modeling (DFT) further validates proposed transition states or intermediates.

    Q. What strategies optimize regioselectivity in multi-component reactions with this compound?

    • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For tert-butyl-substituted chromones, steric hindrance may favor reactions at the less-substituted 3-formyl position. Solvent polarity (e.g., acetonitrile vs. DMF) and temperature gradients can be systematically tested to direct reactivity . Pre-complexation of reagents (e.g., Lewis acids) may also enhance selectivity.

    Q. How do domino reactions (e.g., Michael/retro-Michael/Aldol) apply to this compound for complex product formation?

    • Methodological Answer : Chromones with electron-withdrawing formyl groups participate in domino reactions with silyl enol ethers. For example, 3-formylchromones react with ethyl 3,5-dioxohexanoate-derived enol ethers under mild conditions (rt, THF) to generate polyketide-type phenols via sequential bond formation . For the tert-butyl derivative, adjust enol ether nucleophilicity (e.g., silyl group substitution) to overcome steric barriers.

    Q. What alternative phosphorylation methods exist for modifying this compound?

    • Methodological Answer : Beyond three-component reactions, the Kabachnik-Fields reaction offers a complementary route. This method uses trialkyl phosphites, amines, and carbonyl compounds (e.g., chromones) in acetic acid at 80–100°C for 1–1.5 hours to yield α-aminophosphonates . Compare solvent effects (polar aprotic vs. acidic) and phosphite reactivity (e.g., trimethyl vs. triethyl phosphite) to optimize yields.

    Data Analysis & Validation

    Q. How to validate the purity and stability of this compound derivatives under varying storage conditions?

    • Methodological Answer : Conduct accelerated stability studies by exposing samples to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-UV/Vis and LC-MS. For phosphorylated derivatives, 31P^{31}\text{P} NMR detects hydrolytic cleavage of P–O bonds .

    Q. What computational tools predict the biological activity of this compound derivatives?

    • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivatives against target proteins (e.g., kinases, oxidases). Pair with QSAR models trained on chromone bioactivity datasets to prioritize synthesis targets. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.